1,3-dimethyl-5-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1,3-dimethyl-5-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methyl)-1,3-benzodiazol-2-one is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Preparation Methods
The synthesis of 1,3-dimethyl-5-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methyl)-1,3-benzodiazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,3-dimethyl-1H-benzimidazol-2-one with 3-(2-oxopyrrolidin-1-yl)propylamine under specific reaction conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1,3-dimethyl-5-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methyl)-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound .
Scientific Research Applications
1,3-dimethyl-5-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methyl)-1,3-benzodiazol-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methyl)-1,3-benzodiazol-2-one involves its interaction with specific molecular targets in biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,3-dimethyl-5-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methyl)-1,3-benzodiazol-2-one can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Indole derivatives: Indole-based compounds also possess diverse biological activities and are used in medicinal chemistry.
Thiazole derivatives: Thiazole-containing compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties
The uniqueness of 1,3-dimethyl-5-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methyl)-1,3-benzodiazol-2-one lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H24N4O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-[[3-(2-oxopyrrolidin-1-yl)propylamino]methyl]benzimidazol-2-one |
InChI |
InChI=1S/C17H24N4O2/c1-19-14-7-6-13(11-15(14)20(2)17(19)23)12-18-8-4-10-21-9-3-5-16(21)22/h6-7,11,18H,3-5,8-10,12H2,1-2H3 |
InChI Key |
VKZZWACHZMMDGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCCN3CCCC3=O)N(C1=O)C |
Origin of Product |
United States |
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